

# Application Notes and Protocols for SGC-UBD253 in NanoBRET Assays

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## Compound of Interest

Compound Name: *Sgc-ubd253*

Cat. No.: *B10828539*

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These application notes provide a detailed protocol for utilizing **SGC-UBD253**, a potent and selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6), in a NanoBRET™ (NanoLuc® Bioluminescence Resonance Energy Transfer) assay. This assay allows for the quantitative assessment of **SGC-UBD253** target engagement in a live-cell format.

## Introduction

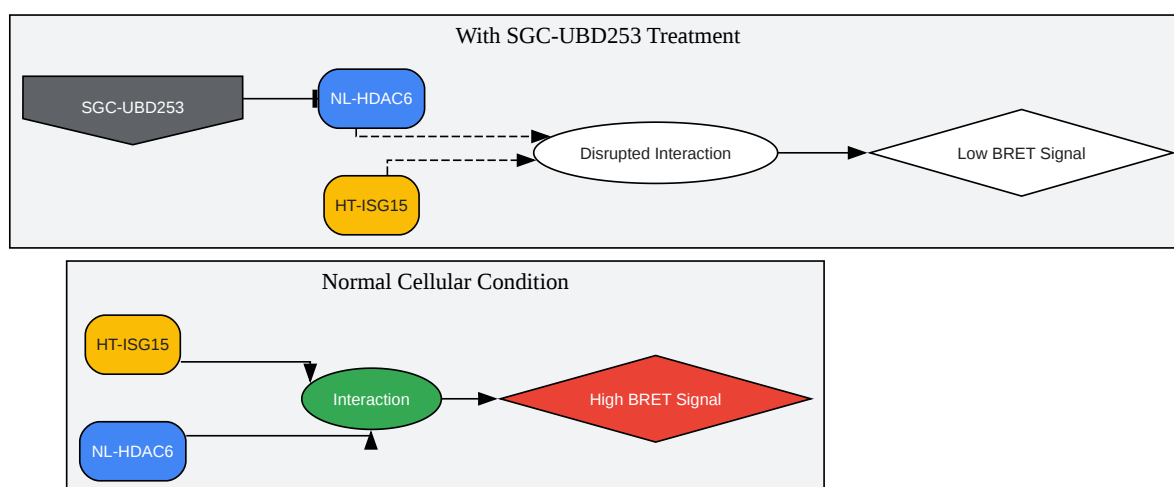
**SGC-UBD253** is a chemical probe that potently targets the HDAC6-UBD.[1][2][3][4] It functions as an antagonist, disrupting the interaction of HDAC6 with ubiquitinated proteins.[1] The NanoBRET™ assay is a proximity-based assay that can measure protein-protein interactions in real-time within living cells. This protocol specifically details the use of a NanoBRET™ assay to measure the disruption of the HDAC6 and ISG15 (Interferon-Stimulated Gene 15) interaction by **SGC-UBD253**. A structurally similar but significantly less active compound, **SGC-UBD253N**, is used as a negative control to ensure that the observed effects are specific to the inhibition of the HDAC6-UBD.

## Principle of the Assay

The NanoBRET™ assay for HDAC6 target engagement relies on energy transfer from a NanoLuc® luciferase-tagged protein (donor) to a HaloTag®-labeled protein (acceptor). In this application, HDAC6 is fused to NanoLuc® (NL-HDAC6), and ISG15, a ubiquitin-like modifier

known to interact with the HDAC6-UBD, is fused to HaloTag® (HT-ISG15). When these two proteins interact in live cells, the addition of a cell-permeable HaloTag® ligand and a NanoLuc® substrate results in BRET. **SGC-UBD253** competes with ISG15 for binding to the HDAC6-UBD, disrupting the interaction and leading to a decrease in the BRET signal in a dose-dependent manner.

## Signaling Pathway Diagram



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Caption: Mechanism of **SGC-UBD253** in the HDAC6-ISG15 NanoBRET assay.

## Quantitative Data Summary

The following tables summarize the in vitro binding affinity and cellular target engagement potency of **SGC-UBD253** and its negative control, **SGC-UBD253N**.

Table 1: In Vitro Binding Affinity

Compound	Target	Assay	KD (μM)
SGC-UBD253	HDAC6-UBD	SPR	0.084
SGC-UBD253	Full-length HDAC6	SPR	0.26
SGC-UBD253	Full-length HDAC6	FP	0.44 (Kdisp)
SGC-UBD253N	HDAC6-UBD	SPR	32

Data sourced from references.

Table 2: Cellular Target Engagement

Compound	Target Interaction	Cell Line	Assay	EC50 (μM)
SGC-UBD253	HDAC6-ISG15	HEK293T	NanoBRET	1.9
SGC-UBD253	USP16-ISG15	HEK293T	NanoBRET	20 ± 2.7
SGC-UBD253N	HDAC6-ISG15	HEK293T	NanoBRET	Inactive

Data sourced from references.

## Experimental Protocols

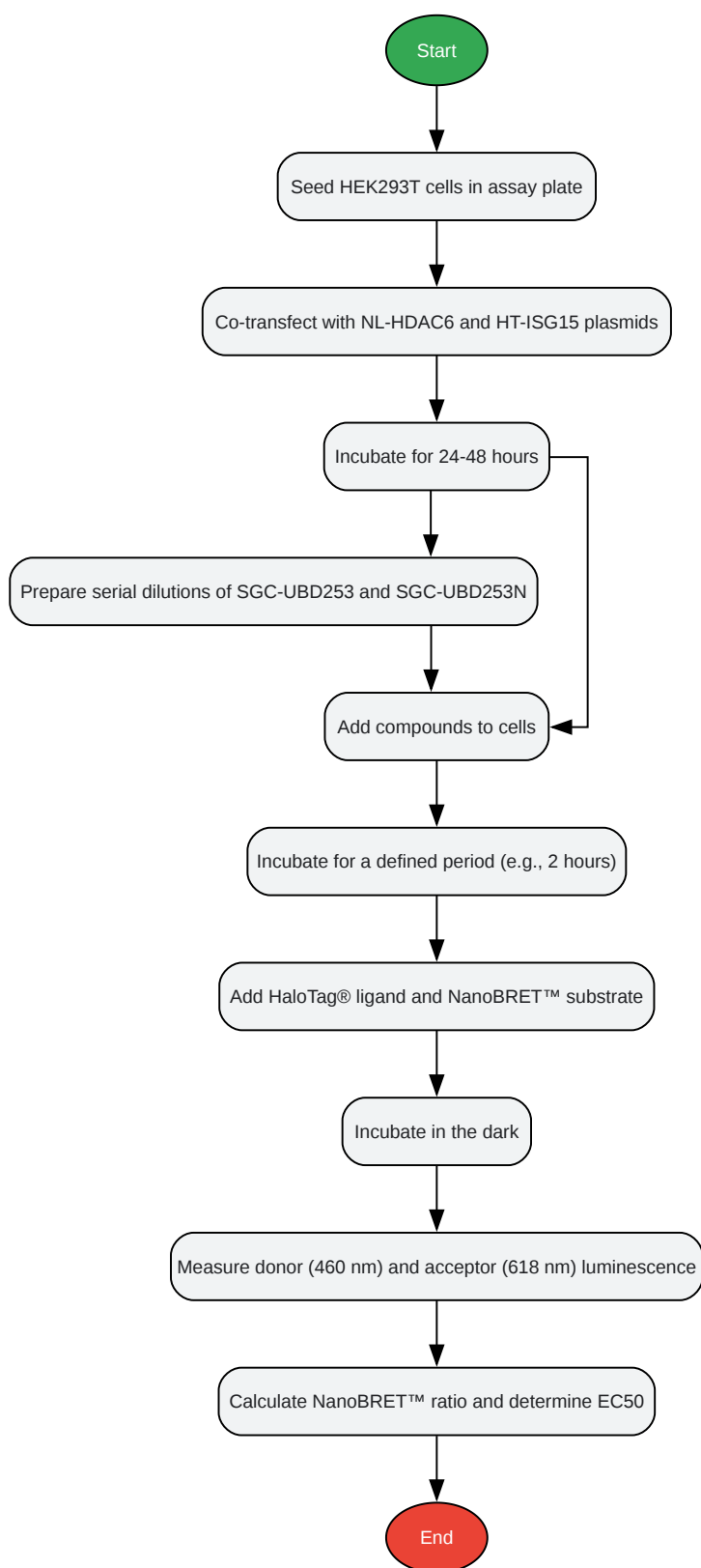
A detailed protocol for performing the **SGC-UBD253** NanoBRET™ assay is provided below. The best results have been observed using HEK293T and MCF7 cell lines.

## Materials and Reagents

- HEK293T cells
- DMEM with 10% FBS
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent (e.g., FuGENE® HD)

- Plasmid encoding NanoLuc®-HDAC6 (donor)
- Plasmid encoding HaloTag®-ISG15 (acceptor)
- **SGC-UBD253** and **SGC-UBD253N**
- DMSO
- White, 96-well or 384-well assay plates
- HaloTag® NanoBRET™ 618 Ligand
- NanoBRET™ Nano-Glo® Substrate
- Luminometer capable of measuring dual-filtered luminescence

## Experimental Workflow Diagram



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Caption: Step-by-step workflow for the **SGC-UBD253** NanoBRET assay.

## Detailed Protocol

### 1. Cell Plating:

- The day before transfection, seed HEK293T cells into a white, tissue culture-treated 96-well or 384-well plate at a density that will result in 80-90% confluency at the time of transfection.

### 2. Transfection:

- Prepare the transfection complexes according to the manufacturer's protocol. A 1:10 ratio of donor (NL-HDAC6) to acceptor (HT-ISG15) plasmid is a good starting point to optimize the assay window.
- Add the transfection complexes to the cells and incubate for 24-48 hours at 37°C and 5% CO<sub>2</sub>.

### 3. Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of **SGC-UBD253** and **SGC-UBD253N** in DMSO.
- On the day of the assay, prepare serial dilutions of the compounds in Opti-MEM™ or assay medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 µM to 100 µM.
- Carefully remove the culture medium from the cells and replace it with the medium containing the diluted compounds. Include a DMSO-only control.
- Incubate the plate for 2 hours at 37°C and 5% CO<sub>2</sub>.

### 4. Reagent Addition and Signal Detection:

- Prepare the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
- Add the reagents to each well.
- Incubate the plate at room temperature in the dark for 10-15 minutes.

- Measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~618 nm) using a plate reader equipped with the appropriate filters.

#### 5. Data Analysis:

- Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
- Correct the raw ratios by subtracting the average ratio from the no-HaloTag® ligand control wells.
- Normalize the data by setting the average signal from the DMSO-treated wells to 100% and the background signal (e.g., from a high concentration of a known inhibitor or a binding-deficient mutant) to 0%.
- Plot the normalized BRET ratios against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the EC<sub>50</sub> value.

## Selectivity Assessment

To assess the selectivity of **SGC-UBD253**, a similar NanoBRET™ assay can be established for other UBD-containing proteins. For instance, an assay measuring the interaction between USP16 and ISG15 has been used to demonstrate the selectivity of **SGC-UBD253** for HDAC6 over USP16 in a cellular context. The protocol for such a selectivity assay would follow the same principles outlined above, substituting the NL-HDAC6 construct with an NL-USP16 construct.

## Conclusion

The NanoBRET™ assay is a robust and sensitive method for quantifying the cellular target engagement of **SGC-UBD253** with the HDAC6-UBD. The detailed protocol provided herein, along with the supporting quantitative data and diagrams, offers a comprehensive guide for researchers to effectively utilize **SGC-UBD253** as a chemical probe to investigate the biological functions of the HDAC6 ubiquitin-binding domain. The use of the inactive control, **SGC-UBD253N**, is crucial for validating the on-target effects of **SGC-UBD253**.

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## References

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